Nicotinic Acetylcholine Receptor (nAChR) Agonist Potency
The compound demonstrates functional agonist activity at the human alpha-1-beta-1-gamma-delta nicotinic acetylcholine receptor (nAChR) [1]. While the primary target of interest in many research settings is often the alpha4beta2 or alpha7 subtypes, this compound's functional activity at the muscle-type nAChR provides a distinct pharmacological fingerprint compared to analogs that may lack activity or show different subtype selectivity profiles [1]. This contrasts with many nicotinamide derivatives that are not designed to target nAChRs directly.
| Evidence Dimension | Functional agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,600 nM |
| Comparator Or Baseline | Class-level baseline: Inactive or not reported for many nicotinoylhydrazones. |
| Quantified Difference | Functional agonism confirmed; most analogs in this class are not characterized for nAChR activity. |
| Conditions | Recombinant human alpha-1-beta-1-gamma-delta nAChR expressed in HEK cells. |
Why This Matters
This specific nAChR activity profile is essential for research in neuromuscular junction physiology and for screening campaigns targeting specific nAChR subtypes, preventing the selection of an inactive analog.
- [1] BindingDB. Assay: ChEMBL_142605 (CHEMBL751144). Compound tested for nicotinic acetylcholine receptor agonist functional potency on recombinant human alpha-1-beta-1-gamma-delta cell lines. View Source
